methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
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Overview
Description
Methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine is a complex organic compound that combines the properties of methanesulfonic acid and a guanidine derivative. Methanesulfonic acid is a strong organic acid known for its high solubility in water and its ability to dissolve a wide range of metal salts . The guanidine derivative in this compound is characterized by its conjugated system, which includes a pyrrole ring and a nitrophenyl group, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Guanidine Derivative: The guanidine derivative can be synthesized by reacting cyanamide with an amine under acidic conditions.
Coupling Reactions: The final step involves coupling the pyrrole ring with the guanidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: A strong organic acid with high solubility in water and ability to dissolve metal salts.
Guanidine Derivatives: Compounds containing the guanidine functional group, known for their biological activity and use in pharmaceuticals.
Uniqueness
Methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine is unique due to its combination of a strong organic acid and a biologically active guanidine derivative. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C15H18N6O5S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine |
InChI |
InChI=1S/C14H14N6O2.CH4O3S/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-5(2,3)4/h1-10H,(H4,15,16,18);1H3,(H,2,3,4)/b5-3+,17-9+; |
InChI Key |
LWLVAZHALYXILN-WAJHRQJSSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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